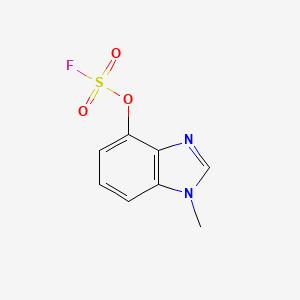![molecular formula C20H20N4O2 B7433331 ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate](/img/structure/B7433331.png)
ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate, also known as E-7080 or Lenvatinib, is a small molecule multi-kinase inhibitor that has gained significant attention in the field of oncology. It was first synthesized in 2006 by Eisai Co., Ltd. and received FDA approval in 2015 for the treatment of thyroid cancer. E-7080 has shown promising results in preclinical and clinical studies for the treatment of various types of solid tumors, including hepatocellular carcinoma, renal cell carcinoma, and endometrial cancer.
Wirkmechanismus
Ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate exerts its anti-tumor effects by inhibiting the activity of multiple receptor tyrosine kinases, which are involved in various signaling pathways that promote tumor growth and survival. By blocking these pathways, ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate can inhibit tumor angiogenesis, proliferation, and metastasis.
Biochemical and Physiological Effects:
ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate has been shown to have significant anti-tumor effects in preclinical and clinical studies. It has been shown to inhibit tumor growth, reduce tumor angiogenesis, and induce tumor cell apoptosis. Additionally, ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate has been shown to have a favorable safety profile, with manageable adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate has several advantages for lab experiments, including its well-established synthesis method, its ability to inhibit multiple receptor tyrosine kinases, and its promising anti-tumor activity. However, ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate also has some limitations, including its low solubility in water and its relatively low overall yield in the synthesis process.
Zukünftige Richtungen
There are several future directions for the research and development of ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate. One potential direction is the investigation of its efficacy in combination with other therapeutic agents, such as immune checkpoint inhibitors or chemotherapy drugs. Additionally, further studies are needed to better understand the mechanisms of action of ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate and its potential role in the treatment of other types of cancer. Finally, the development of more efficient synthesis methods for ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate could improve its availability and reduce its cost.
Synthesemethoden
The synthesis of ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate involves several steps, starting from the reaction of 2-cyclopropyl-4-(4-fluorophenyl)quinazoline with 4-aminophenol. The resulting intermediate is then reacted with ethyl chloroformate to form the final product, ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate. The overall yield of the synthesis is around 20%.
Wissenschaftliche Forschungsanwendungen
Ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate has been extensively studied for its anti-tumor activity in various preclinical and clinical studies. It has been shown to inhibit several receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). These receptors are involved in tumor angiogenesis, proliferation, and metastasis, making ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate a promising therapeutic agent for the treatment of cancer.
Eigenschaften
IUPAC Name |
ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-2-26-20(25)22-15-11-9-14(10-12-15)21-19-16-5-3-4-6-17(16)23-18(24-19)13-7-8-13/h3-6,9-13H,2,7-8H2,1H3,(H,22,25)(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFCFQNVDBBIPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1-[2-[3-(4-nitrophenoxy)anilino]-2-oxoethyl]cyclobutane-1-carboxylate](/img/structure/B7433260.png)
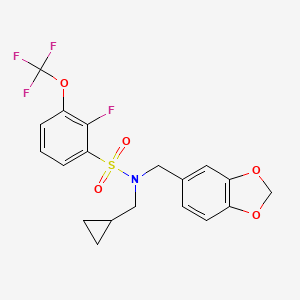
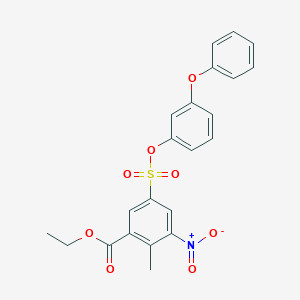
![2-[3,5-bis(trifluoromethyl)phenoxy]-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]acetamide](/img/structure/B7433270.png)
![N-[2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl]-N-methyl-3-(2,2,3,3,3-pentafluoropropoxy)propanamide](/img/structure/B7433281.png)
![3-(cyclopropylmethylsulfonyl)-2,6-difluoro-N-[(4-iodophenyl)methyl]benzamide](/img/structure/B7433288.png)
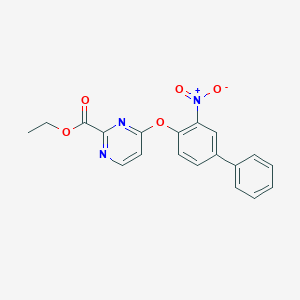
![4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine](/img/structure/B7433301.png)
![Ethyl 2-[4-(3-methylsulfonylphenoxy)anilino]-3-nitropyridine-4-carboxylate](/img/structure/B7433307.png)
![ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate](/img/structure/B7433315.png)
![[4-(3-Nitrophenoxy)phenyl]methyl 5-ethyl-1-phenyl-1,2,4-triazole-3-carboxylate](/img/structure/B7433330.png)
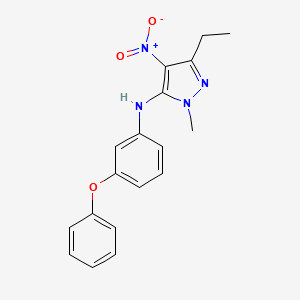
![4-[(Morpholin-4-yl)methyl]phenyl sulfurofluoridate](/img/structure/B7433356.png)
